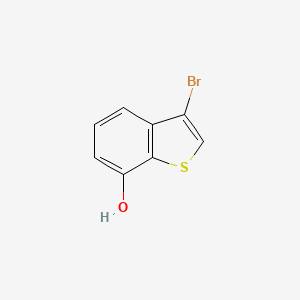
3-Bromo-1-benzothiophen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-benzothiophen-7-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-benzothiophen-7-ol involves the bromination of 1-benzothiophen-7-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzothiophenes.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Aplicaciones Científicas De Investigación
Industry: It is used in the synthesis of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It may inhibit key enzymes in cancer cell proliferation, leading to apoptosis or programmed cell death.
Comparación Con Compuestos Similares
3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
1-Benzothiophen-7-ol:
3-Bromo-1-benzofuran: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Uniqueness: 3-Bromo-1-benzothiophen-7-ol’s unique combination of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H5BrOS |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
3-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H |
Clave InChI |
CKVXHWWNJXDWDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)SC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















